(-)-11-Hydroxy-9,10-dihydrojasmonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

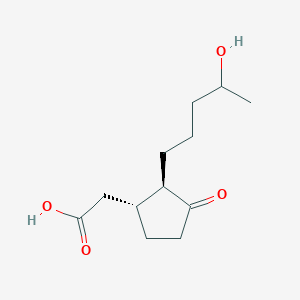

(-)-11-hydroxy-9,10-dihydrojasmonic acid is a dihydrojasmonic acid that is 9,10-dihydrojasmonic acid substituted by a hydroxy group at position 11 (the 1R,2R-stereoisomer).

Applications De Recherche Scientifique

Agricultural Applications

2.1 Pest Management

Research has demonstrated that jasmonate derivatives, including (-)-11-hydroxy-9,10-dihydrojasmonic acid, can enhance plant resistance against herbivores. For instance, studies indicate that this compound can induce the production of volatile organic compounds that repel pests such as aphids and beetles .

Table 1: Efficacy of this compound in Pest Management

2.2 Plant Growth Regulation

In addition to pest resistance, this compound has been shown to influence plant growth positively by modulating physiological processes such as photosynthesis and nutrient uptake . This dual role enhances both the health and yield of crops.

Pharmaceutical Applications

3.1 Antidiabetic Properties

Recent studies have highlighted the potential antidiabetic effects of this compound. It has been shown to stimulate insulin release in pancreatic cells and improve glucose metabolism, making it a candidate for diabetes management strategies .

Table 2: Antidiabetic Effects of this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Kanetkar et al., 2007 | In vitro pancreatic assays | Increased insulin secretion observed |

| Persaud et al., 1999 | Animal model studies | Reduction in hyperglycemia noted |

3.2 Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the modulation of inflammatory pathways at the cellular level .

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its applications. Research indicates that it interacts with various signaling pathways involved in stress responses and metabolic regulation in plants .

Case Studies

Case Study 1: Enhanced Pest Resistance in Tomatoes

A study conducted on wild tomato species demonstrated that treatment with this compound resulted in increased production of defensive metabolites, leading to enhanced resistance against specific pests like the tomato hornworm .

Case Study 2: Diabetes Management in Animal Models

Another investigation involved administering this compound to diabetic rats. The results showed significant improvements in blood glucose levels and insulin sensitivity over a controlled period .

Propriétés

Formule moléculaire |

C12H20O4 |

|---|---|

Poids moléculaire |

228.28 g/mol |

Nom IUPAC |

2-[(1R,2R)-2-(4-hydroxypentyl)-3-oxocyclopentyl]acetic acid |

InChI |

InChI=1S/C12H20O4/c1-8(13)3-2-4-10-9(7-12(15)16)5-6-11(10)14/h8-10,13H,2-7H2,1H3,(H,15,16)/t8?,9-,10-/m1/s1 |

Clé InChI |

ZJPORBFEYXKGKA-VXRWAFEHSA-N |

SMILES isomérique |

CC(CCC[C@@H]1[C@H](CCC1=O)CC(=O)O)O |

SMILES canonique |

CC(CCCC1C(CCC1=O)CC(=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.